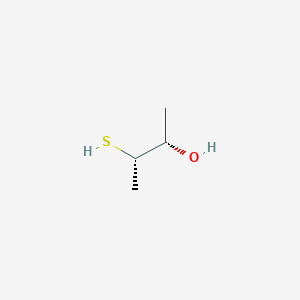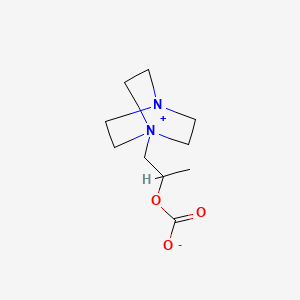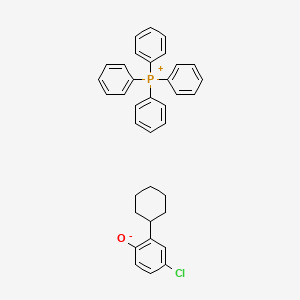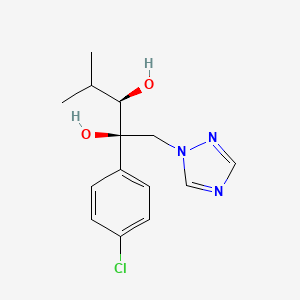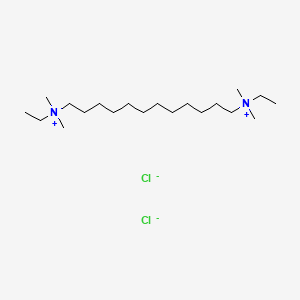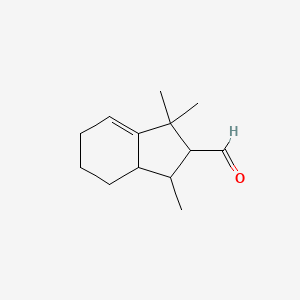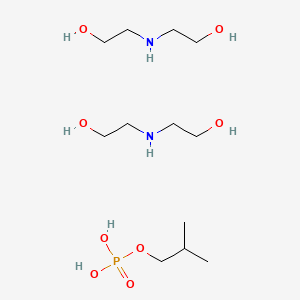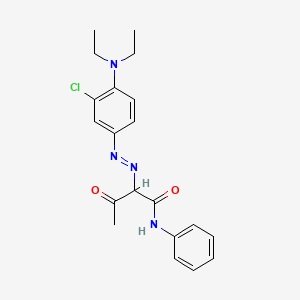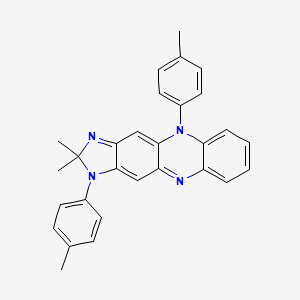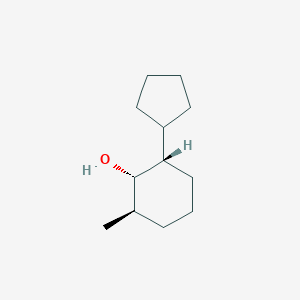
2-Cyclopentyl-6-methyl-1-cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-6-methyl-1-cyclohexanol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group, along with a hydroxyl group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methyl-1-cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding cyclohexanone derivatives. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of cyclic alcohols, including this compound, often involves the hydrogenation of phenol or the oxidation of cyclohexane. These methods are widely used due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-6-methyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-6-methyl-1-cyclohexanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, solvents, and other chemical specialties.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-6-methyl-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity and cellular processes, making it a valuable compound for studying biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler cycloalkane with a hydroxyl group attached to a cyclohexane ring.
2-Methylcyclohexanol: Similar structure but lacks the cyclopentyl group.
Cyclopentanol: A cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Uniqueness
2-Cyclopentyl-6-methyl-1-cyclohexanol is unique due to the presence of both cyclopentyl and methyl groups on the cyclohexane ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkanes .
Eigenschaften
CAS-Nummer |
72987-61-2 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(1S,2S,6R)-2-cyclopentyl-6-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h9-13H,2-8H2,1H3/t9-,11+,12+/m1/s1 |
InChI-Schlüssel |
JMAQPZWRUIHRQH-USWWRNFRSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@H]([C@H]1O)C2CCCC2 |
Kanonische SMILES |
CC1CCCC(C1O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


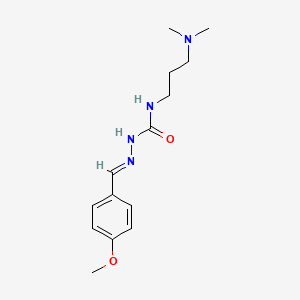
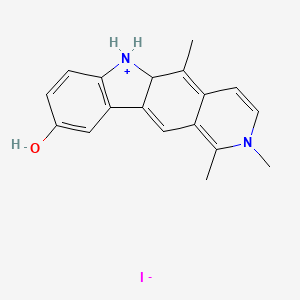
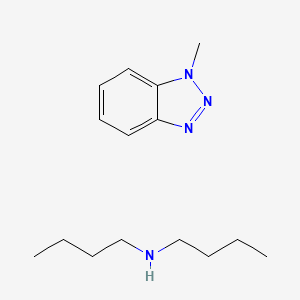
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
